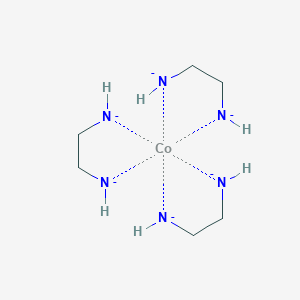
Tris(ethylenediamine)cobalt trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine)cobalt trichloride is an inorganic compound with the chemical formula [Co(C₂H₈N₂)₃]Cl₃. It is a coordination complex where cobalt is surrounded by three ethylenediamine ligands, forming an octahedral geometry. This compound is notable for its stability and stereochemistry, making it significant in the history of coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt trichloride is typically synthesized from an aqueous solution of ethylenediamine and a cobalt(II) salt, such as cobalt(II) chloride. The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds with a high yield of approximately 95% .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis involves purging the solution with air to achieve oxidation. The trication can be isolated with various anions, and the product is typically obtained as yellow-gold needle-like crystals .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(ethylenediamine)cobalt trichloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Substitution: Various ligands, such as ammonia or other amines, can replace ethylenediamine under controlled conditions.
Major Products:
Oxidation: The primary product is the cobalt(III) complex.
Substitution: Depending on the substituting ligand, different cobalt complexes can be formed.
Wissenschaftliche Forschungsanwendungen
Tris(ethylenediamine)cobalt trichloride has several applications in scientific research:
Chemistry: It is used as a model compound in coordination chemistry to study stereochemistry and ligand exchange reactions.
Biology and Medicine: The compound’s stability and well-defined structure make it useful in studying metal-ligand interactions in biological systems.
Industry: It serves as a precursor for the synthesis of other cobalt complexes and catalysts.
Wirkmechanismus
The mechanism by which tris(ethylenediamine)cobalt trichloride exerts its effects involves the coordination of ethylenediamine ligands to the cobalt center, forming a stable octahedral complex. The cobalt center can undergo redox reactions, influencing various chemical processes. The molecular targets and pathways involved include interactions with other metal ions and ligands, affecting the overall stability and reactivity of the complex .
Vergleich Mit ähnlichen Verbindungen
- Tris(ethylenediamine)chromium trichloride
- Tris(ethylenediamine)nickel trichloride
- Tris(ethylenediamine)copper trichloride
Comparison: Tris(ethylenediamine)cobalt trichloride is unique due to its high stability and well-defined stereochemistry. Compared to similar compounds, it exhibits distinct redox properties and ligand exchange behavior, making it a valuable model in coordination chemistry .
Eigenschaften
CAS-Nummer |
13408-73-6 |
|---|---|
Molekularformel |
C6H24Cl3CoN6 |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Key on ui other cas no. |
15375-81-2 13408-73-6 |
Verwandte CAS-Nummern |
14878-41-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















